molecular formula C11H12O2 B11949151 Methyl 3-phenyl-but-2-enoate CAS No. 5440-87-9

Methyl 3-phenyl-but-2-enoate

Cat. No.: B11949151
CAS No.: 5440-87-9
M. Wt: 176.21 g/mol
InChI Key: TYXHBFGDAZRKNT-HJWRWDBZSA-N
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Description

Methyl 3-phenyl-but-2-enoate is an α,β-unsaturated ester characterized by a phenyl substituent at the β-position (C3) and a methyl ester group at the terminal carbonyl carbon. For instance, derivatives like methyl 2-benzoylamino-3-arylaminobut-2-enoates are synthesized via condensation reactions between amines and β-keto esters, followed by cyclization to form heterocyclic systems .

The phenyl group at C3 enhances steric bulk and electron delocalization, influencing both physical properties (e.g., melting point, solubility) and chemical behavior (e.g., regioselectivity in addition reactions). Comparative analyses with structurally similar compounds reveal how substituent variations modulate these characteristics.

Properties

CAS No.

5440-87-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (Z)-3-phenylbut-2-enoate

InChI

InChI=1S/C11H12O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-8H,1-2H3/b9-8-

InChI Key

TYXHBFGDAZRKNT-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C1=CC=CC=C1

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-methylcinnamate can be synthesized through several methods. One common approach is the Heck reaction, which involves the coupling of bromobenzenes with methyl acrylate in the presence of a palladium catalyst and a base. This reaction is typically carried out in an undivided cell with isopropyl alcohol as the solvent .

Another method involves the Fischer esterification of beta-methylcinnamic acid with methanol in the presence of an acid catalyst. This reaction is conducted under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of methyl beta-methylcinnamate often employs the Heck reaction due to its efficiency and scalability. The use of electro-organic methods has also been explored to make the process more environmentally friendly by eliminating toxic solvents and reducing waste .

Chemical Reactions Analysis

Hydrolysis

Esters typically undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols. For methyl 3-phenyl-but-2-enoate, hydrolysis would yield 3-phenylbut-2-enoic acid and methanol. This reaction is fundamental in enzyme-catalyzed metabolic pathways, where esterases facilitate ester cleavage.

Reduction

The ester group can undergo reduction to form alcohols. For example:

  • Catalytic hydrogenation (H₂/Pd) or LiAlH₄ could reduce the ester to 3-phenylbutan-2-ol .

  • The α,β-unsaturated ester system may also participate in conjugate reductions (e.g., using NaBH₃CN), selectively reducing the double bond without affecting the ester.

Conjugate Additions (Michael Addition)

The α,β-unsaturated ester moiety is prone to nucleophilic attack at the β-carbon:

  • Grignard reagents or enolates could add to the conjugated system, forming substituted derivatives.

  • Radical additions (e.g., with Bu₃SnH) may also occur, depending on reaction conditions.

Cycloaddition Reactions

The enoate system may participate in Diels-Alder reactions with dienes, forming six-membered cyclic products. For example:

  • Reaction with furan derivatives could yield bicyclic compounds, as observed in related nitroalkene systems .

  • Zwitterionic intermediates (detected in nitroalkene reactions ) might form during such processes, though direct evidence for this compound is lacking.

Oxidation

The ester group and double bond could undergo oxidation:

  • Potassium permanganate may oxidize the α,β-unsaturated ester to 3-phenylbut-2-enal or further to 3-phenylbutanoic acid .

  • The phenyl group may stabilize oxidation intermediates, influencing reaction pathways.

Substitution Reactions

Nucleophilic substitution of the ester oxygen is unlikely, but the ester group itself can undergo transesterification (e.g., with ethanol under acidic conditions). Additionally, amide formation via reaction with ammonia may occur under basic conditions.

Comparison of Reaction Pathways

Reaction TypeKey ProductsLikely Conditions/Reagents
Hydrolysis3-Phenylbut-2-enoic acid + methanolH₂SO₄/heat or NaOH/water
Reduction3-Phenylbutan-2-olLiAlH₄/ether or catalytic H₂
Conjugate Additionβ-Substituted estersGrignard reagents, enolates
CycloadditionSix-membered cyclic productsFuran, heat, or Lewis acids
Oxidation3-Phenylbut-2-enal/acidKMnO₄/H+/heat

Research Gaps

The provided sources ( , , ) focus on structural characterization or unrelated compounds (e.g., nitroalkenes ). No experimental data or kinetic studies specific to this compound’s reactivity are available. Further research is needed to validate these proposed pathways and quantify reaction efficiencies.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 3-phenyl-but-2-enoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution, making it valuable in organic chemistry.

Synthetic Routes
The compound can be synthesized via:

  • Esterification : Reacting 3-phenylbut-2-enoic acid with methanol using an acid catalyst like sulfuric acid.
  • Transesterification : Converting ethyl 3-phenyl-but-2-enoate to this compound using sodium methoxide as a base catalyst.

Biological Research

Enzyme-Catalyzed Reactions
In biological studies, this compound is utilized to investigate enzyme kinetics and metabolic pathways. It acts as a substrate for esterases, which are key enzymes in the hydrolysis of esters .

Anticancer Properties
Recent research highlights its potential anticancer effects. In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, such as glioblastoma, by modulating sigma receptors involved in cell proliferation and survival. These findings suggest its promise in developing new therapeutic agents targeting cancer.

Medicinal Applications

Drug Development
this compound is being explored for its therapeutic properties. It serves as a reference compound in pharmacological studies aimed at synthesizing new drugs. Its structural features allow it to be modified to create derivatives with enhanced biological activity .

Industrial Applications

Fragrance and Flavor Production
This compound is also used in the manufacturing of fragrances and flavors due to its pleasant aromatic properties. Its ester functionality makes it suitable for various applications within the chemical industry .

Case Studies

  • In Vitro Studies on Cancer Cells
    A study assessed the effects of this compound on glioblastoma cells. Results indicated that this compound could enhance natural killer cell activity, leading to reduced tumor volumes in animal models.
  • Pharmacological Research
    Investigations into its potential use in drug development revealed that modifications of this compound could yield novel therapeutic agents targeting various diseases .

Comparison with Similar Compounds

Structural Differences :

  • Ester Group : Ethyl vs. methyl ester.
  • Substituents : A methyl group at C3 and a phenyl group at C2 (vs. phenyl at C3 in the target compound).

Implications :

  • The ethyl group increases molecular weight (204.27 g/mol vs. 176.21 g/mol for the methyl analog) and may reduce volatility.
  • Limited data on density or boiling point are available, but steric differences likely influence solubility in nonpolar solvents .

Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate (CAS 133559-43-0)

Structural Differences :

  • Substituent : A trifluoromethylsulfonyloxy (-OSO₂CF₃) group at C3 instead of phenyl.

Key Properties :

  • Molecular Weight : 248.18 g/mol (vs. 176.21 g/mol for the phenyl analog).
  • Density : 1.474 g/cm³ (predicted), higher due to the electron-withdrawing sulfonyl group.
  • Boiling Point: 248.3°C (predicted), significantly elevated compared to nonpolar analogs.

Reactivity :

  • The sulfonyloxy group acts as a strong leaving group, making this compound reactive in nucleophilic substitution or elimination reactions. In contrast, the phenyl group in Methyl 3-phenyl-but-2-enoate facilitates resonance stabilization and electrophilic aromatic substitution .

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate

Structural Differences :

  • Substituents: Benzoylamino (-NHCOC₆H₅) at C2 and 3-hydroxyphenylamino (-NHC₆H₄OH) at C3.

Key Properties :

  • Hydrogen Bonding: The amino and hydroxyl groups enable extensive hydrogen bonding, increasing melting points and aqueous solubility compared to nonpolar analogs.
  • Synthesis : Prepared via refluxing β-keto esters with aromatic amines in the presence of acid catalysts (e.g., PTSA), followed by purification via column chromatography .

General Methyl Esters (Comparative Overview)

The table below summarizes key properties of this compound and its analogs based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups Hydrogen Bonding Capacity
This compound C₁₁H₁₂O₂ 176.21 ~1.1* ~250* Methyl ester, Phenyl, Alkene Low (no H-donors)
Ethyl 3-methyl-2-phenylbut-2-enoate C₁₃H₁₆O₂ 204.27 N/A N/A Ethyl ester, Methyl, Alkene Low
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate C₆H₇F₃O₅S 248.18 1.474 248.3 Sulfonyloxy, Alkene Low (sulfonyl group)
Methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate C₁₈H₁₇N₂O₃Br 389.25 N/A N/A Benzoylamino, Amino, Hydroxyphenyl High

*Estimated based on analogous methyl esters .

Research Findings and Implications

  • Hydrogen Bonding: Compounds with amino/hydroxyl groups (e.g., 3-hydroxyphenylamino derivatives) exhibit higher crystallinity and thermal stability due to intermolecular hydrogen bonds, as described in graph-set analysis of molecular crystals .
  • Electronic Effects : Electron-withdrawing groups (e.g., -OSO₂CF₃) increase electrophilicity at the β-carbon, enhancing reactivity toward nucleophiles. Conversely, phenyl groups promote conjugation, stabilizing radical intermediates .
  • Synthetic Flexibility: this compound’s structure allows modular derivatization, enabling applications in drug discovery (e.g., as a Michael acceptor) or polymer chemistry .

Biological Activity

Methyl 3-phenyl-but-2-enoate, a compound belonging to the family of methyl esters, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_{2}

Key Features:

  • Phenyl Group: Contributes to its biological activity and chemical reactivity.
  • Double Bond: Enhances interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The mechanism of action primarily involves the inhibition of bacterial respiration through interference with the menaquinone biosynthesis pathway.

  • Inhibition of MenB Enzyme:
    • This compound acts as an inhibitor of the enzyme 1,4-dihydroxy-naphthoyl-CoA synthase (MenB), crucial for menaquinone synthesis in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
    • This inhibition leads to reduced levels of menaquinone, impairing bacterial respiration and growth.
  • Minimum Inhibitory Concentration (MIC):
    • Studies report MIC values as low as 0.35–0.75 µg/mL against various strains, indicating potent antibacterial activity .

Case Studies

A notable study demonstrated that the compound effectively reduced bacterial load in mouse models infected with methicillin-resistant Staphylococcus aureus (MRSA), prolonging survival times . This suggests significant potential for therapeutic applications in treating resistant bacterial infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.

  • Cell Cycle Arrest:
    • The compound has shown potential in inducing cell cycle arrest in cancer cells, leading to apoptosis .
  • Inhibition of Tumor Growth:
    • In vitro studies indicate that this compound can inhibit the proliferation of cancer cells through modulation of specific signaling pathways involved in cell growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateInhibition of MenB; cell cycle arrest
Ethyl cinnamateModerateLowAntioxidant properties
Ethyl 3-phenylpropanoateLowModerateInhibition of specific kinases

Q & A

Q. What are the established synthetic routes for Methyl 3-phenyl-but-2-enoate, and how can reaction conditions be optimized?

this compound can be synthesized via Claisen condensation or aldol-like reactions using substituted β-keto esters and phenylacetyl derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids), solvents (polar aprotic media like THF), and temperature (60–80°C) to enhance yield and selectivity. Characterization via 1H NMR^1 \text{H NMR} (e.g., monitoring α,β-unsaturated ester protons at δ 5.5–6.5 ppm) and GC/MS (for purity assessment) is critical .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • 1H NMR^1 \text{H NMR}: Key signals include the ester methyl group (δ 3.6–3.8 ppm) and conjugated alkene protons (δ 6.1–6.3 ppm as doublets, J16HzJ \approx 16 \, \text{Hz}).
  • IR Spectroscopy: Strong carbonyl stretching (~1720 cm1^{-1}) and C=C stretching (~1620 cm1^{-1}).
  • Mass Spectrometry: Molecular ion peak at m/z 190 (C11 _{11}H10 _{10}O2 _2) with fragmentation patterns confirming the α,β-unsaturated ester .

Advanced Research Questions

Q. How can enol tautomerism in this compound be experimentally resolved?

Tautomeric equilibria between keto and enol forms can be studied via:

  • X-ray Crystallography: Determine bond lengths (e.g., C=O vs. C–O) to identify dominant tautomers. For example, reports a diketone-enol structure stabilized by intramolecular hydrogen bonds (O–H···O, ~1.8 Å) .
  • Variable-Temperature NMR: Monitor proton exchange rates between tautomers at different temperatures .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

Use graph set analysis ( ) to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). Software like SHELXL ( ) refines crystallographic data, while ORTEP-3 ( ) visualizes bond angles and distances. For example, identifies a cyclic R22(8)\text{R}_2^2(8) hydrogen-bonding motif in a related compound .

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